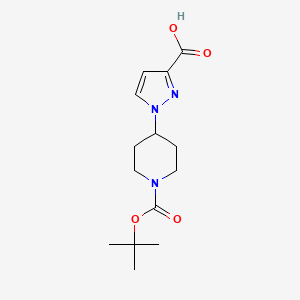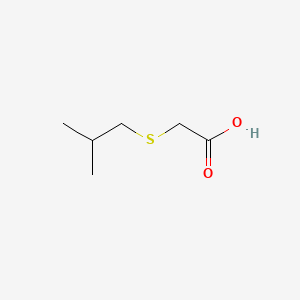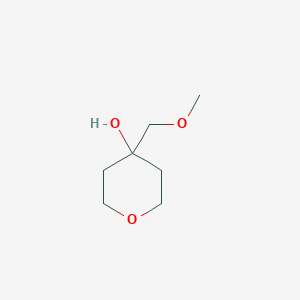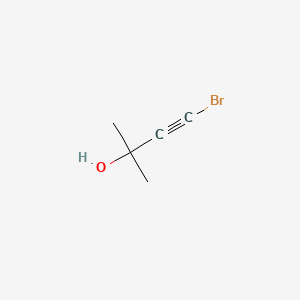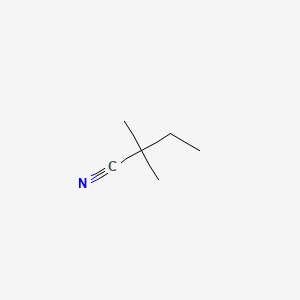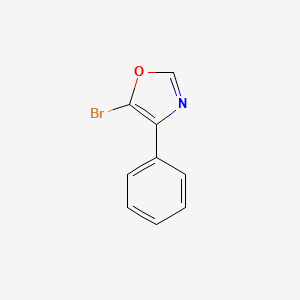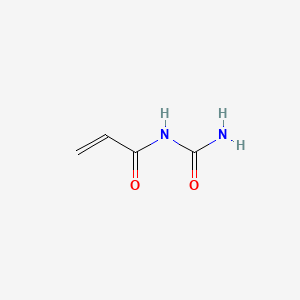
Acryloylurea
説明
Acryloylurea is a chemical compound with the molecular formula C4H6N2O2 . It is used in various fields of research and industry.
Synthesis Analysis
This compound can be synthesized by reacting acryloyl chloride with urea in the presence of a base catalyst such as triethylamine . The reaction can take place in various solvents, such as ether, toluene, or chloroform .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques, such as spectroscopy, chromatography, and crystallography . The infrared spectrum of this compound shows characteristic peaks at 1630 cm-1 and 1720 cm-1, which are attributed to the C=O and C=C groups, respectively .
Chemical Reactions Analysis
Reactions of benzoic acid derivatives and (E)-cinnamic acid derivatives with N,N′-dialkylcarbodiimide proceed smoothly at room temperature and in neutral conditions to afford N-acylurea derivatives in high yields .
Physical And Chemical Properties Analysis
This compound has a melting point of 148-151 °C and a density of 1.183±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 10.91±0.46 .
科学的研究の応用
Oxidative Damage Mitigation : Studies have shown that certain substances, such as melatonin, can attenuate oxidative damage induced by acrylamide (a compound related to acryloylurea) in both in vitro and in vivo models. For instance, melatonin was found to reduce reactive oxygen species and malondialdehyde production, a marker of oxidative stress, in cells and rats treated with acrylamide. This suggests potential applications in preventing oxidative stress-related neurodegenerative disorders (Pan et al., 2015).
Neurotoxicity and Neuroprotective Effects : Several studies have investigated the neurotoxic effects of acrylamide and potential protective agents against it. For example, ellagic acid was shown to attenuate acrylamide-induced neurotoxicity in rats by ameliorating effects on inflammatory indices and oxidative stress parameters (Goudarzi et al., 2019). This points to potential therapeutic applications for protecting brain tissue against similar types of neurotoxicity.
Biochemical Alterations and Antioxidant Activity : Research has also focused on how acrylamide affects enzyme activities and lipid peroxidation in biological systems. For instance, acrylamide treatment was found to alter enzyme activities and increase lipid peroxidation in a dose-dependent manner in rats (Yousef & El-Demerdash, 2006). This kind of research is crucial for understanding the biochemical pathways affected by this compound-related compounds and for developing potential interventions.
Comparative Toxicity Studies : Investigations comparing the toxic effects of acrylamide with other compounds, such as iminodipropionitrile, have provided insights into different behavioral effects and potential target sites of these toxins. Such studies contribute to a deeper understanding of the specific mechanisms of action and target organs, which is essential for developing protective strategies against these toxins (Khan et al., 2009).
作用機序
Mode of Action
This process involves soap-free emulsion polymerization with sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) used as the reactive emulsifiers . The interaction of Acryloylurea with these substances and its role in the polymerization process could be considered part of its mode of action.
Result of Action
The result of this compound’s action can be observed in the formation of cross-linking acrylic polymer latex . The latex produced through this process has improved heat and water resistance compared to conventional latex . This suggests that this compound contributes to enhancing the physical properties of the resultant polymer.
Action Environment
The action of this compound is influenced by the conditions under which the polymerization process takes place. For instance, the soap-free emulsion polymerization process used to produce cross-linking acrylic polymer latex is carried out under specific conditions . .
特性
IUPAC Name |
N-carbamoylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(5)8/h2H,1H2,(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLSABDGQOSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337605 | |
| Record name | Acryloylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20602-79-3 | |
| Record name | N-(Aminocarbonyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acryloylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



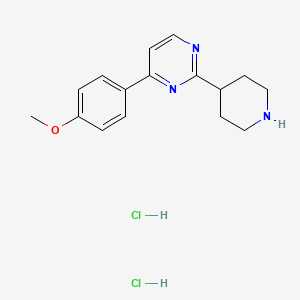
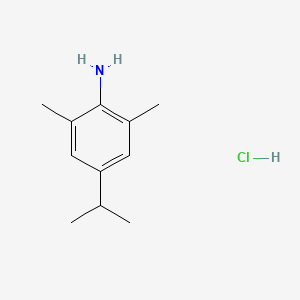
![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)
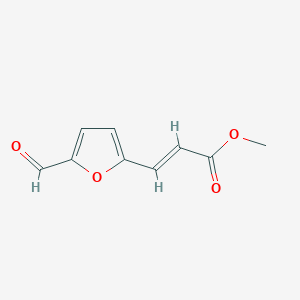
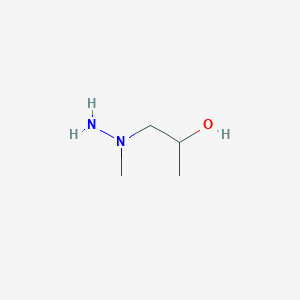
![1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B3380806.png)
